molecular formula C15H15ClO B12119695 Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- CAS No. 4714-16-3

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy-

Cat. No.: B12119695
CAS No.: 4714-16-3
M. Wt: 246.73 g/mol
InChI Key: KAMUBIJWEJOIJJ-UHFFFAOYSA-N
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Description

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- is an organic compound with a complex structure It consists of a benzene ring substituted with a 2-chloro-2-phenylethyl group and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- typically involves the reaction of 4-methoxybenzyl chloride with 2-chloro-2-phenylethyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenylethyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the chloro group can produce 1-phenylethyl-4-methoxybenzene.

Scientific Research Applications

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can lead to the formation of active intermediates that interact with biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(2-chloro-2-phenylethyl)-4-hydroxy-: Similar structure but with a hydroxyl group instead of a methoxy group.

    Benzene, 1-(2-chloro-2-phenylethyl)-4-ethyl-: Similar structure but with an ethyl group instead of a methoxy group.

    Benzene, 1-(2-chloro-2-phenylethyl)-4-nitro-: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

Benzene, 1-(2-chloro-2-phenylethyl)-4-methoxy- is unique due to the presence of both a chloro and a methoxy group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

4714-16-3

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

1-(2-chloro-2-phenylethyl)-4-methoxybenzene

InChI

InChI=1S/C15H15ClO/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

KAMUBIJWEJOIJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)Cl

Origin of Product

United States

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